molecular formula C18H32O2 B1455372 8,10-Octadecadienoic acid, (8E,10E)- CAS No. 115863-92-8

8,10-Octadecadienoic acid, (8E,10E)-

Cat. No. B1455372
M. Wt: 280.4 g/mol
InChI Key: QJKCKUNKNNYJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8,10-Octadecadienoic acid, (8E,10E)-” is a conjugated fatty acid and an isomer of linoleic acid . It has been reported to exhibit anticarcinogenic activity . It can be useful in the analysis of conjugated linoleic acid, as well as in the study of milk fat secretion and composition in cows and goats .


Molecular Structure Analysis

The molecular formula of “8,10-Octadecadienoic acid, (8E,10E)-” is C18H32O2 . The average mass is 280.445 Da and the monoisotopic mass is 280.240234 Da .


Physical And Chemical Properties Analysis

The melting point of “8,10-Octadecadienoic acid, (8E,10E)-” is 56-56.5 °C and the predicted boiling point is 413.2±24.0 °C . The predicted density is 0.911±0.06 g/cm3 . It is slightly soluble in chloroform and DMSO . The predicted pKa is 4.77±0.10 .

Safety And Hazards

“8,10-Octadecadienoic acid, (8E,10E)-” is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of exposure, it is recommended to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for the study of “8,10-Octadecadienoic acid, (8E,10E)-” could include further investigation into its anticarcinogenic activity and its potential applications in the analysis of conjugated linoleic acid and the study of milk fat secretion and composition in cows and goats .

properties

IUPAC Name

octadeca-8,10-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-11H,2-7,12-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKCKUNKNNYJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,10-Octadecadienoic acid, (8E,10E)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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